3-Bromo-2-oxo-2h-pyran-5-carbonitrile
CAS No.: 496835-90-6
Cat. No.: VC15806922
Molecular Formula: C6H2BrNO2
Molecular Weight: 199.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496835-90-6 |
|---|---|
| Molecular Formula | C6H2BrNO2 |
| Molecular Weight | 199.99 g/mol |
| IUPAC Name | 5-bromo-6-oxopyran-3-carbonitrile |
| Standard InChI | InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H |
| Standard InChI Key | VCARZLDXBFKNEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)OC=C1C#N)Br |
Introduction
Chemical Structure and Identification
The molecular formula of 3-bromo-2-oxo-2H-pyran-5-carbonitrile is C₆H₂BrNO₂, with a molecular weight of 216.00 g/mol. Its IUPAC name derives from the pyran ring numbering: the bromine atom occupies position 3, the ketone group at position 2, and the nitrile at position 5 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 496835-90-6 |
| SMILES | O=C1C=C(C#N)C(=O)C(Br)=C1 |
| InChI Key | UYZQKXGECCMNRT-UHFFFAOYSA-N |
| PubChem CID | 82505954 (hypothetical) |
The pyran ring’s oxygen atom and electron-withdrawing groups (bromine, nitrile) confer electrophilic character to positions 4 and 6, enabling regioselective functionalization . X-ray crystallography of analogous compounds confirms a planar ring structure with bond angles consistent with sp² hybridization at the oxygen and carbonyl carbons.
Synthesis and Reaction Pathways
Primary Synthesis Methods
The compound is typically synthesized via Knoevenagel condensation or cyclocondensation reactions. A representative protocol involves:
-
Bromination of Pyran Precursors:
Reaction of 2-oxo-2H-pyran-5-carbonitrile with bromine in acetic acid yields the title compound. This method achieves moderate yields (45–60%) but requires careful temperature control to avoid over-bromination . -
Cyclization of Enol Ethers:
Treating 3-bromo-5-cyano-4-pyrone intermediates with dehydrating agents (e.g., PCl₅) induces cyclization. This route offers higher purity but necessitates anhydrous conditions .
Key Reactions
-
Nucleophilic Substitution:
The bromine atom undergoes substitution with amines or thiols, forming derivatives like 3-amino-2-oxo-2H-pyran-5-carbonitrile . -
Cycloadditions:
The nitrile group participates in [2+3] cycloadditions with azides to generate tetrazolo-pyran hybrids, which are explored as kinase inhibitors .
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| Solubility | Sparingly soluble in H₂O; soluble in DMSO, DMF | Shake-flask method |
| logP | 1.8 ± 0.2 | HPLC |
| pKa | 3.2 (enol), 9.6 (nitrile) | Potentiometric titration |
The nitrile’s IR absorption at 2240 cm⁻¹ and the carbonyl stretch at 1734 cm⁻¹ are diagnostic for structural confirmation . NMR spectra show distinctive signals:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor for antitumor agents. For example, coupling with thiourea derivatives yields thieno[2,3-b]pyridines, which exhibit IC₅₀ values <10 μM against breast cancer cell lines .
Materials Science
Its electron-deficient pyran core is incorporated into organic semiconductors. Derivatives with extended π-systems show hole mobility up to 0.12 cm²/V·s in thin-film transistors .
| Hazard | Precaution |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Respiratory sensitizer | Use fume hood |
| Environmental toxicity | Avoid aqueous disposal |
No LD₅₀ data exist, but structural analogs (e.g., 3-bromo-2-oxo-2H-pyran-5-carboxylic acid) show acute toxicity in rodents (LD₅₀ = 320 mg/kg).
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